molecular formula C12H7BrINO3 B8605938 5-Bromo-2-(4-iodophenoxy)nicotinic acid

5-Bromo-2-(4-iodophenoxy)nicotinic acid

Cat. No. B8605938
M. Wt: 420.00 g/mol
InChI Key: UBOGMIQSIXSGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(4-iodophenoxy)nicotinic acid is a useful research compound. Its molecular formula is C12H7BrINO3 and its molecular weight is 420.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(4-iodophenoxy)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(4-iodophenoxy)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2-(4-iodophenoxy)nicotinic acid

Molecular Formula

C12H7BrINO3

Molecular Weight

420.00 g/mol

IUPAC Name

5-bromo-2-(4-iodophenoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H7BrINO3/c13-7-5-10(12(16)17)11(15-6-7)18-9-3-1-8(14)2-4-9/h1-6H,(H,16,17)

InChI Key

UBOGMIQSIXSGBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=N2)Br)C(=O)O)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3-neck 12 L flask equipped with an overhead stirrer, thermometer, condenser and nitrogen inlet was charged with NaH (186.1 g, 4.653 mol) and DMF (1500 mL). The slurry was cooled to 0° C. and a solution of 4-iodophenol (488.6 g, 2.221 mol) in DMF (1500 mL) and added. The temperature of the reaction mixture was maintained below 25-30° C. during this addition. After complete addition, the cooling bath was promptly removed and the mixture continued to stir at RT for 1 h. 5-Bromo-2-chloronicotinic acid (500 g, 2.115 mol) was then added to the slurry portion wise. The reaction mixture was heated to 115° C. overnight. The dark brown reaction mixture was cooled to 20° C. and diluted with water (2 L). The reaction mixture was acidified using HOAc (845 ml). The black homogenous solution (pH=5) was allowed to stir for 1 h at RT and poured slowly onto ice-water (20 L). The slurry was filtered at RT, washed with water (2×2 L) and dried in air to give 765 g of 5-Bromo-2-(4-iodophenoxy)-nicotinic acid as light orange solid.
Name
Quantity
186.1 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
488.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
845 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.